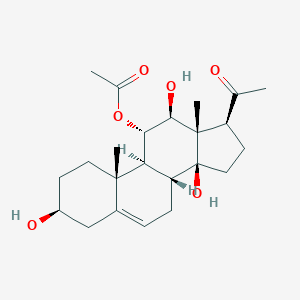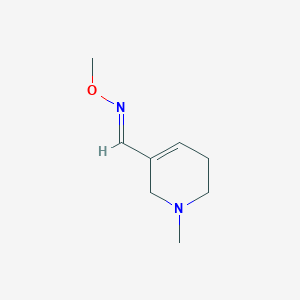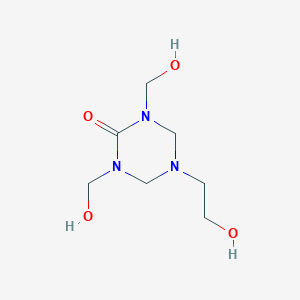
Isovaleryl-valyl-valyl-statine phosphinate ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isovaleryl-valyl-valyl-statine phosphinate ethyl ester, also known as L-Val-Val-OMe-Stat-Pi(OEt)2, is a phosphinate ester that has been extensively studied for its potential use as a therapeutic agent. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
Wirkmechanismus
Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 is a competitive inhibitor of DPP-IV. The compound binds to the active site of the enzyme and prevents it from cleaving incretin hormones. This leads to increased levels of intact incretin hormones, which stimulate insulin secretion and reduce glucagon secretion. The mechanism of action of Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has been extensively studied, and several studies have shown that the compound is a potent inhibitor of DPP-IV.
Biochemische Und Physiologische Effekte
Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has several biochemical and physiological effects. The compound is a potent inhibitor of DPP-IV, which leads to increased levels of intact incretin hormones. This leads to improved glucose homeostasis and reduced blood glucose levels. In addition, Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has been shown to improve insulin sensitivity and reduce inflammation in animal models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has several advantages for lab experiments. The compound is stable and can be easily synthesized using different methods. In addition, Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 is a potent inhibitor of DPP-IV, which makes it a valuable tool for studying the role of DPP-IV in glucose metabolism. However, Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has some limitations for lab experiments. The compound is relatively expensive, which limits its use in large-scale experiments. In addition, Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has not been extensively tested in human studies, which limits its potential use as a therapeutic agent.
Zukünftige Richtungen
Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has several potential future directions. The compound has shown promising results in animal models of type 2 diabetes, and further studies are needed to determine its potential use as a therapeutic agent. In addition, Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 can be used as a tool to study the role of DPP-IV in glucose metabolism and the potential use of DPP-IV inhibitors for the treatment of type 2 diabetes. Finally, the synthesis of Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 can be optimized to reduce the cost and increase the yield of the compound.
Synthesemethoden
The synthesis of Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 involves the use of a phosphinate ester as a starting material. The phosphinate ester is then reacted with Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Statine to produce the final compound. The synthesis of Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has been reported in several studies, and the compound has been synthesized using different methods, including solid-phase synthesis and solution-phase synthesis.
Wissenschaftliche Forschungsanwendungen
Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has been extensively studied for its potential use as a therapeutic agent for the treatment of type 2 diabetes. The compound is a potent inhibitor of DPP-IV, which is involved in the regulation of glucose metabolism. Inhibition of DPP-IV increases the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon secretion. This leads to improved glucose homeostasis and reduced blood glucose levels. Several studies have shown that Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 is effective in improving glucose tolerance and reducing blood glucose levels in animal models of type 2 diabetes.
Eigenschaften
CAS-Nummer |
128901-52-0 |
|---|---|
Produktname |
Isovaleryl-valyl-valyl-statine phosphinate ethyl ester |
Molekularformel |
C24H46N3O7P |
Molekulargewicht |
519.6 g/mol |
IUPAC-Name |
(2-ethoxy-2-oxoethyl)-[(1R)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]butyl]phosphinic acid |
InChI |
InChI=1S/C24H46N3O7P/c1-10-34-20(29)13-35(32,33)19(12-15(4)5)26-22(17(8)9)24(31)27-23(30)21(16(6)7)25-18(28)11-14(2)3/h14-17,19,21-22,26H,10-13H2,1-9H3,(H,25,28)(H,32,33)(H,27,30,31)/t19-,21+,22+/m1/s1 |
InChI-Schlüssel |
GMYHFKHRKYCTKS-HJNYFJLDSA-N |
Isomerische SMILES |
CCOC(=O)CP(=O)([C@H](CC(C)C)N[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O |
SMILES |
CCOC(=O)CP(=O)(C(CC(C)C)NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C)O |
Kanonische SMILES |
CCOC(=O)CP(=O)(C(CC(C)C)NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C)O |
Andere CAS-Nummern |
128901-52-0 |
Synonyme |
isovaleryl-valyl-valyl-statine phosphinate ethyl ester Iva-Val-Val-Sta(P)OEt IvaVVSta(P)OEt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



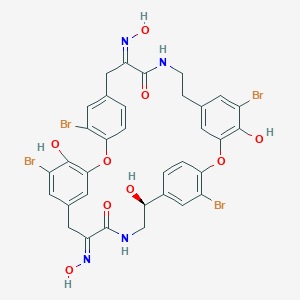
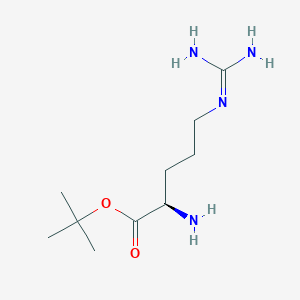
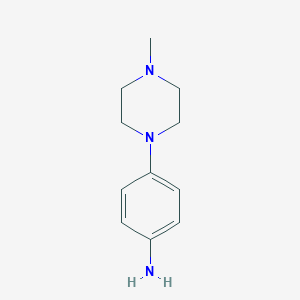
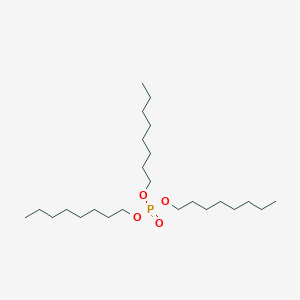
![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)
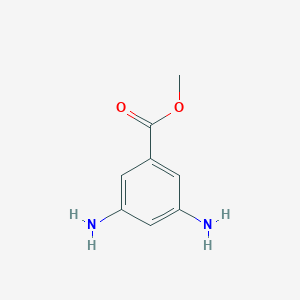
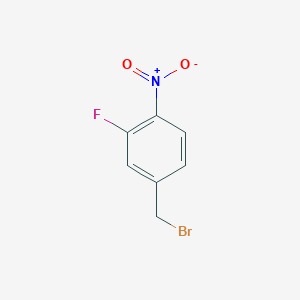
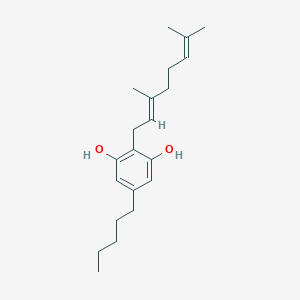
![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)
